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molecular formula C13H13FN2O B8572034 (3S)-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxamide CAS No. 907211-33-0

(3S)-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxamide

Cat. No. B8572034
M. Wt: 232.25 g/mol
InChI Key: SKAWNDAZHFSHDP-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07297704B2

Procedure details

Isopropyl acetate (570 mL, 488 g) was charged to a (3-L) four-necked reactor (reactor A) equipped with mechanical stirrer, condenser with nitrogen inlet, powder addition funnel, and a thermocouple. 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid (Example 90) was charged to the reactor with stirring. The reaction mixture was cooled to 5-10° C. with an ice-bath and DMF (13.8 g) was added. Ammonium hydroxide (28% aqueous, 607 g) and water (144 g) were added to another (5-L), 4-neck reactor (reactor B) equipped with an overhead stirrer, thermocouple, and condenser under nitrogen. The contents of reactor B were cooled 5-10° C. Reactor B was connected to a caustic scrubber. Oxalyl chloride (94.3 g, 0.74 mol) was added through an addition funnel to the stirring slurry in reactor A maintaining temperature between 5 and 15° C. The funnel was rinsed with 50 mL of isopropyl acetate and the reaction mixture was allowed to warm to 10-15° C. The reaction mixture was stirred for an additional 30 min after addition of oxalyl chloride and an aliquot (3 drops) of the reaction mixture was quenched with 0.11 mL of 28% aq. ammonium hydroxide then diluted with CH3CN to 2 mL, and monitored for disappearance of the acid by HPLC (<10-11 area % of the acid). When the reaction was complete, the contents of reactor A were cooled to 5-10° C. The acid chloride from reactor A was transferred to the cooled ammonium hydroxide solution in reactor B over 30 min to 45 min maintaining temperature between 5-15° C. followed by a 50 mL isopropyl acetate rinse. The reaction mixture was stirred at 5-10° C. for 30 min when solids separated out. Heptane (540 mL) was charged at 10-15° C. and stirring continued for 30 min. The slurry was filtered through a funnel lined with polypropylene and the collected solid washed with 800 mL of cold water followed by 800 mL of n-heptane. The solid was dried under vacuum (<20 mm Hg) at 40° C. to give 140.4 g of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid amide (94% yield). Chiral purity is 99.4% by HPLC and MW 232(LC/MS).
Quantity
570 mL
Type
reactant
Reaction Step One
[Compound]
Name
( 3-L )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
607 g
Type
reactant
Reaction Step Three
[Compound]
Name
( 5-L )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
144 g
Type
solvent
Reaction Step Three
Quantity
94.3 g
Type
reactant
Reaction Step Four
Name
Quantity
13.8 g
Type
solvent
Reaction Step Five
Name
6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid amide
Yield
94%

Identifiers

REACTION_CXSMILES
C(OC(C)C)(=O)C.[F:8][C:9]1[CH:10]=[C:11]2[C:19](=[CH:20][CH:21]=1)[NH:18][C:17]1[CH2:16][CH2:15][CH:14]([C:22]([OH:24])=O)[CH2:13][C:12]2=1.[OH-].[NH4+:26].C(Cl)(=O)C(Cl)=O>O.CN(C=O)C>[F:8][C:9]1[CH:10]=[C:11]2[C:19](=[CH:20][CH:21]=1)[NH:18][C:17]1[CH2:16][CH2:15][CH:14]([C:22]([NH2:26])=[O:24])[CH2:13][C:12]2=1 |f:2.3|

Inputs

Step One
Name
Quantity
570 mL
Type
reactant
Smiles
C(C)(=O)OC(C)C
Name
( 3-L )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C2C=3CC(CCC3NC2=CC1)C(=O)O
Step Three
Name
Quantity
607 g
Type
reactant
Smiles
[OH-].[NH4+]
Name
( 5-L )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
144 g
Type
solvent
Smiles
O
Step Four
Name
Quantity
94.3 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Five
Name
Quantity
13.8 g
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
7.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with mechanical stirrer, condenser with nitrogen inlet, powder addition funnel
CUSTOM
Type
CUSTOM
Details
equipped with an overhead stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The contents of reactor B were cooled 5-10° C
CUSTOM
Type
CUSTOM
Details
Reactor B was connected to a caustic scrubber
WASH
Type
WASH
Details
The funnel was rinsed with 50 mL of isopropyl acetate
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 10-15° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for an additional 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
after addition of oxalyl chloride
CUSTOM
Type
CUSTOM
Details
an aliquot (3 drops) of the reaction mixture was quenched with 0.11 mL of 28% aq. ammonium hydroxide
ADDITION
Type
ADDITION
Details
then diluted with CH3CN to 2 mL
TEMPERATURE
Type
TEMPERATURE
Details
the contents of reactor A were cooled to 5-10° C
CUSTOM
Type
CUSTOM
Details
The acid chloride from reactor A was transferred to the cooled ammonium hydroxide solution in reactor
TEMPERATURE
Type
TEMPERATURE
Details
B over 30 min to 45 min maintaining temperature between 5-15° C.
WASH
Type
WASH
Details
rinse
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 5-10° C. for 30 min when solids
Duration
30 min
CUSTOM
Type
CUSTOM
Details
separated out
ADDITION
Type
ADDITION
Details
Heptane (540 mL) was charged at 10-15° C.
STIRRING
Type
STIRRING
Details
stirring
FILTRATION
Type
FILTRATION
Details
The slurry was filtered through a funnel
WASH
Type
WASH
Details
the collected solid washed with 800 mL of cold water
CUSTOM
Type
CUSTOM
Details
The solid was dried under vacuum (<20 mm Hg) at 40° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid amide
Type
product
Smiles
FC=1C=C2C=3CC(CCC3NC2=CC1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 140.4 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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